2-(3,4-Dihydro-1(2H)-naphthalenylidene)propanenitrile
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Overview
Description
2-(3,4-Dihydro-1(2H)-naphthalenylidene)propanenitrile is an organic compound that belongs to the class of naphthalene derivatives This compound is characterized by the presence of a naphthalene ring system fused with a propanenitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-Dihydro-1(2H)-naphthalenylidene)propanenitrile typically involves the reaction of 3,4-dihydro-1(2H)-naphthalenone with a suitable nitrile source under specific conditions. One common method involves the use of a base such as sodium hydroxide in a solvent like N,N-dimethylacetamide. The reaction is carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, solvent-free microwave thermolysis has been explored as an efficient and environmentally friendly method for the synthesis of related compounds .
Chemical Reactions Analysis
Types of Reactions
2-(3,4-Dihydro-1(2H)-naphthalenylidene)propanenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinones.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the naphthalene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield naphthoquinones, while reduction can produce primary amines.
Scientific Research Applications
2-(3,4-Dihydro-1(2H)-naphthalenylidene)propanenitrile has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(3,4-Dihydro-1(2H)-naphthalenylidene)propanenitrile involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3,4-Dihydro-1(2H)-naphthalenone: A related compound with a similar naphthalene ring system.
1,2,3,4-Tetrahydroisoquinoline: Another compound with a fused ring system and diverse biological activities.
Uniqueness
2-(3,4-Dihydro-1(2H)-naphthalenylidene)propanenitrile is unique due to its specific chemical structure, which imparts distinct reactivity and potential applications. Its combination of a naphthalene ring with a propanenitrile group sets it apart from other similar compounds.
Properties
Molecular Formula |
C13H13N |
---|---|
Molecular Weight |
183.25 g/mol |
IUPAC Name |
(2E)-2-(3,4-dihydro-2H-naphthalen-1-ylidene)propanenitrile |
InChI |
InChI=1S/C13H13N/c1-10(9-14)12-8-4-6-11-5-2-3-7-13(11)12/h2-3,5,7H,4,6,8H2,1H3/b12-10+ |
InChI Key |
ROSUKJFKZSZBSW-ZRDIBKRKSA-N |
Isomeric SMILES |
C/C(=C\1/CCCC2=CC=CC=C21)/C#N |
Canonical SMILES |
CC(=C1CCCC2=CC=CC=C21)C#N |
Origin of Product |
United States |
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